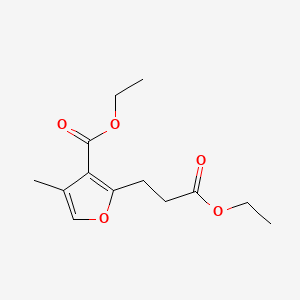

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRAVXPCPVDTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its furan ring structure allows for multiple chemical transformations, including:

- Electrochemical Reactions : The compound can undergo electrochemically-mediated C-H functionalization, facilitating the construction of more complex molecular frameworks. This method has been documented in studies focusing on the synthesis of tetrasubstituted furans .

- Oxidation Reactions : The furan ring can be oxidized to yield different derivatives, which can be further functionalized to create valuable intermediates for pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its bioactive properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Studies have suggested that this compound and its derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, this compound is explored for its potential use in creating novel materials:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced composites for aerospace and automotive industries.

- Coatings and Adhesives : Its chemical structure allows it to function as a reactive diluent or additive in coatings and adhesives, improving adhesion properties and durability.

Data Table of Chemical Transformations

Case Studies

- Electrochemical Synthesis of Tetrasubstituted Furans :

-

Anticancer Research :

- In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for new cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a furan-3-carboxylate core with analogs but differs in substituents. Key comparisons include:

Spectroscopic and Physical Properties

- NMR Trends :

- IR Spectroscopy: Ester carbonyl stretches (C=O) appear at 1720–1737 cm⁻¹, with minor shifts depending on substituent electronic effects .

- Phase Behavior : Bulky substituents (e.g., naphthoyl in 3la) increase molecular weight but retain liquid states, while halogenated (3ga) or cyclic (3qa) groups promote crystallization .

Electronic and Steric Effects

- Electron-Withdrawing Groups: Bromine (3ga) and cyano (3ka) groups reduce electron density, favoring electrophilic substitution at specific positions .

- Steric Hindrance : Cyclopropyl (3qa) and tert-butoxy () groups introduce steric bulk, affecting reaction pathways and diastereoselectivity .

Biological Activity

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 254.28 g/mol. The compound features a furan ring with various substituents that contribute to its unique chemical properties, making it a candidate for biological activity studies .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst, often requiring refluxing to ensure complete reaction . Alternative synthetic routes may involve starting materials like ethyl 3-ethoxy-3-oxopropanoate, undergoing condensation reactions to yield the desired product .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to active sites and disrupting metabolic pathways. The furan ring and ester groups are critical for its binding affinity and specificity, potentially leading to various biological effects .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . However, specific research on this compound's effects on cancer cells is still needed.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Activity : A study synthesized various furan derivatives and tested their antimicrobial properties against multiple bacterial strains. Results indicated that many derivatives exhibited significant antibacterial activity, suggesting that this compound may share similar properties .

- Anticancer Potential : Research into related furan compounds has shown promising results in inhibiting cancer cell proliferation. These studies highlight the importance of further investigating this compound for potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl) | Structure | Significant antibacterial and antifungal activity |

| Methyl 4-furanylmethylthioacetate | Structure | Induces apoptosis in cancer cells |

The comparative analysis indicates that while this compound is structurally unique, it may exhibit similar biological activities as other furan derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled conditions. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing intermediates .

- Temperature : Maintaining 60–80°C improves kinetic control, reducing side reactions .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) facilitate esterification or cyclization steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is critical:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ ~4.3 ppm for ethoxy protons, δ ~170 ppm for ester carbonyls) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ ion matching calculated values within 1 ppm error) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1735 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can electrochemical C–H functionalization strategies be applied to synthesize derivatives of this compound?

- Methodological Answer : Electrochemical methods enable regioselective C–H activation on the furan ring. For example:

- Use a Pt anode and Cu cathode in acetonitrile with LiClO₄ as electrolyte to introduce aryl/alkyl groups at the 5-position .

- Monitor reaction progress via cyclic voltammetry to optimize redox potentials for targeted functionalization .

Q. What computational methods are recommended for modeling the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like B3LYP/6-311+G(d,p) align well with experimental NMR and UV-Vis data .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol) to explain solubility trends .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., ethyl-substituted furans in ) to resolve ambiguities.

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, especially if stereocenters are present .

Q. What mechanistic pathways are proposed for the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to determine rate constants under varying pH and nucleophile concentrations.

- Isotopic Labeling : Track ¹⁸O in ester carbonyls to confirm acyl-oxygen cleavage vs. alkyl-oxygen pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.